
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that includes a quinoline ring system with an ethanol group and three methyl groups, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzyl alcohol with acetone in the presence of an acid catalyst can lead to the formation of the desired quinoline derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a quinoline ketone derivative.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The methyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- can be compared with other similar compounds, such as:
2H-1-Benzopyran, 3,4-dihydro-: This compound has a similar dihydro structure but lacks the quinoline ring system.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-(2H)-indole): This compound has a similar trimethyl structure but includes a spiro ring system.
The uniqueness of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4-trimethyl- lies in its specific quinoline ring system combined with the ethanol and trimethyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
53350-33-7 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanol |
InChI |
InChI=1S/C14H21NO/c1-11-10-14(2,3)15(8-9-16)13-7-5-4-6-12(11)13/h4-7,11,16H,8-10H2,1-3H3 |
Clave InChI |
UTQYEARNAQZWGU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N(C2=CC=CC=C12)CCO)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


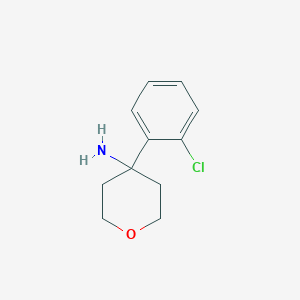
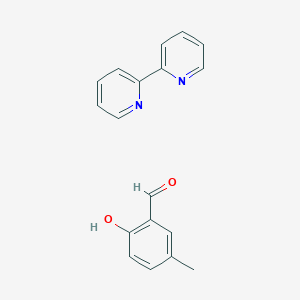
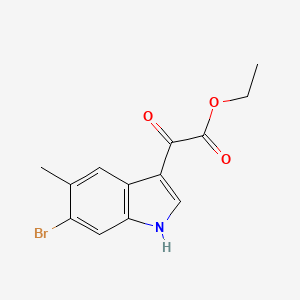
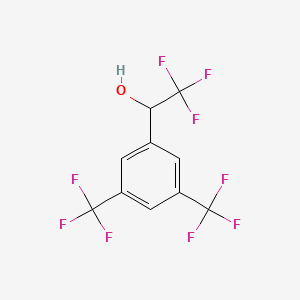
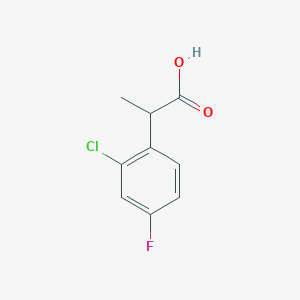
![2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride](/img/structure/B15124495.png)
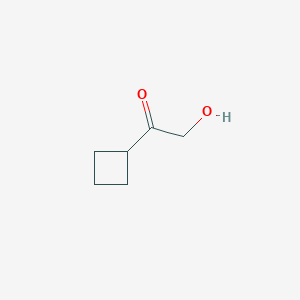
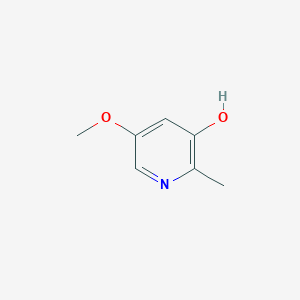
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
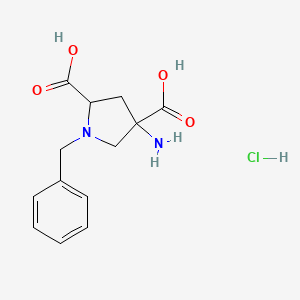
![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)
![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)
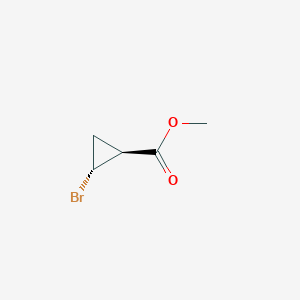
![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
